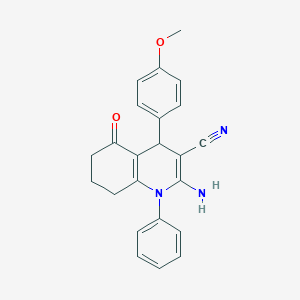![molecular formula C17H13N9O2 B387719 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B387719.png)
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a pyridine moiety
准备方法
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Synthesis of the triazole ring:
Coupling with the pyridine moiety: The final step involves the condensation of the triazole derivative with a pyridine-containing aldehyde or ketone to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and other biological processes.
Industrial Applications: It may find use in the synthesis of specialty chemicals, agrochemicals, or other industrial products.
作用机制
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:
1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-(3-nitrobenzylidene)-1H-1,2,3-triazole-5-carbohydrazide: This compound has a similar core structure but differs in the substituents attached to the triazole and oxadiazole rings.
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-4-pyridinylmethylene]acetohydrazide: This compound features a benzimidazole ring instead of a phenyl ring, leading to different chemical and biological properties.
属性
分子式 |
C17H13N9O2 |
|---|---|
分子量 |
375.3g/mol |
IUPAC 名称 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C17H13N9O2/c18-15-16(24-28-23-15)26-14(12-4-2-1-3-5-12)13(21-25-26)17(27)22-20-10-11-6-8-19-9-7-11/h1-10H,(H2,18,23)(H,22,27)/b20-10+ |
InChI 键 |
NMWSFHOBJVDICZ-KEBDBYFISA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=NC=C4 |
SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=NC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


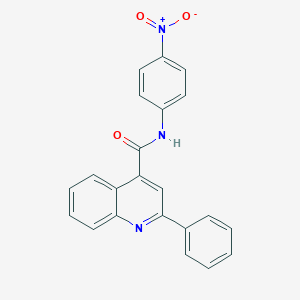
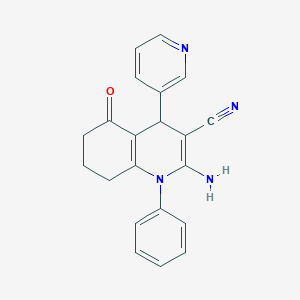
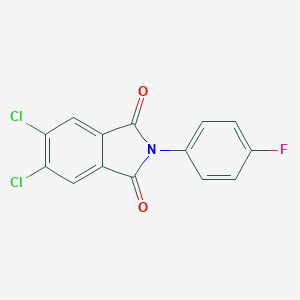
![(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387642.png)
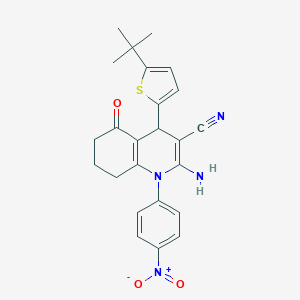
![1-(4-Bromophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387644.png)
![(4Z)-1-(4-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387646.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B387647.png)
![(4Z)-1-(4-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B387648.png)
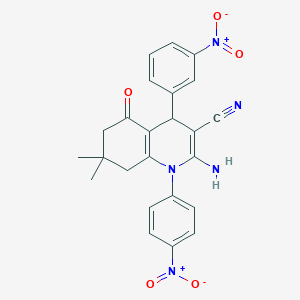
![N-(2,4-dichlorobenzylidene)-N-{1-[1-(3-methylphenyl)-1H-tetraazol-5-yl]cyclohexyl}amine](/img/structure/B387653.png)
![N-benzyl-N-{2-[benzyl(2-thienylcarbonyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B387654.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B387655.png)
